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Compound of Interest

Compound Name: 2,4-Diaminoazobenzene

Cat. No.: B1211170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2,4-Diaminoazobenzene (DAAB), also known as C.I. Solvent Orange 3, is an azo dye that has

come under scrutiny for its toxicological and carcinogenic properties. Classified as "Suspected

of causing genetic defects" (Muta. 2) and "Harmful if swallowed" (Acute Tox. 4), its safety

profile is of significant concern. This technical guide provides a comprehensive overview of the

available toxicological data, experimental protocols, and mechanistic insights into the

carcinogenicity of 2,4-Diaminoazobenzene. While data on the parent compound is limited in

some areas, substantial evidence from studies on its primary metabolite, 2,4-diaminotoluene

(2,4-DAT), indicates a significant carcinogenic risk. This document aims to consolidate the

current understanding to inform research and development activities involving this compound.

Chemical and Physical Properties
2,4-Diaminoazobenzene is a reddish-brown crystalline powder.[1] Its chemical structure and

key physical properties are summarized below.
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Property Value Reference

CAS Number 495-54-5 [1]

Molecular Formula C₁₂H₁₂N₄ [1]

Molecular Weight 212.25 g/mol [1]

Melting Point 118-118.5 °C [1]

Water Solubility Slightly soluble in hot water [1]

Solubility
Soluble in alcohol, ether,

chloroform, benzene
[1]

Toxicological Profile
Acute Toxicity
Quantitative data on the acute toxicity of 2,4-Diaminoazobenzene is not readily available in

the public domain. However, it is classified as "Harmful if swallowed" (Acute Toxicity, oral,

Category 4) by the European Chemicals Agency (ECHA).[2] This classification suggests an oral

LD₅₀ in the range of 300 to 2000 mg/kg body weight for rats.

Subchronic and Chronic Toxicity
Specific No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-

Level (LOAEL) values from repeated dose toxicity studies on 2,4-Diaminoazobenzene are not

well-documented in publicly available literature.

Genotoxicity
2,4-Diaminoazobenzene is classified as "Suspected of causing genetic defects" (Mutagenicity,

Category 2).[2] This is supported by in vitro studies.

Ames Test: 2,4-Diaminoazobenzene has been shown to be mutagenic in the Salmonella

typhimurium reverse mutation assay (Ames test) when subjected to metabolic activation.[1]

This indicates that its metabolites are the genotoxic species. The compound itself is not directly

mutagenic.[1]
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Unscheduled DNA Synthesis (UDS): Components of commercial chrysoidine dyes, which

include 2,4-diaminoazobenzene, have been shown to induce unscheduled DNA synthesis in

rat hepatocytes, further indicating their potential to cause DNA damage.[1]

Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified 2,4-
Diaminoazobenzene in Group 3: "Not classifiable as to its carcinogenicity to humans," due to

inadequate evidence in humans and limited evidence in experimental animals.[1] However,

significant carcinogenic effects have been observed for its major metabolite, 2,4-

diaminotoluene (2,4-DAT).

Carcinogenicity of the Metabolite 2,4-Diaminotoluene
(2,4-DAT)
The primary concern regarding the carcinogenicity of 2,4-Diaminoazobenzene stems from its

metabolic conversion to 2,4-diaminotoluene, a known animal carcinogen. The National

Toxicology Program (NTP) has conducted extensive bioassays on 2,4-DAT.

NTP Carcinogenesis Bioassay of 2,4-Diaminotoluene (CAS No. 95-80-7):

A bioassay of 2,4-diaminotoluene was conducted by administering the chemical in the feed to

F344 rats and B6C3F1 mice.[3]

Experimental Protocol:

Species and Strain: F344 rats and B6C3F1 mice.

Administration Route: In feed.

Dose Levels (Rats): Time-weighted average doses of 79 ppm for low-dose groups and 171-

176 ppm for high-dose groups.

Dose Levels (Mice): 100 or 200 ppm.

Duration: 79-103 weeks for rats, 101 weeks for mice.
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Group Size: 50 rats of each sex per group, 50 mice of each sex per group. Matched controls

consisted of 20 untreated animals of each sex.

Tumor Incidence Data (2,4-DAT):

Species Sex Organ
Tumor
Type

Control Low Dose
High
Dose

Rat Male Liver

Hepatocell

ular

Carcinoma

or

Neoplastic

Nodule

0/20 15/50 19/50

Rat Female Liver

Hepatocell

ular

Carcinoma

or

Neoplastic

Nodule

0/20 11/50 28/50

Rat Female
Mammary

Gland

Carcinoma

or

Adenoma

1/20 38/50 41/50

Mouse Female Liver

Hepatocell

ular

Carcinoma

0/19 4/47 11/46

Data extracted from the NTP Technical Report on the Bioassay of 2,4-Diaminotoluene.[3]

These results provide clear evidence of the carcinogenicity of 2,4-diaminotoluene in rodents.[3]

Metabolism and Mechanism of Action
The carcinogenicity of 2,4-Diaminoazobenzene is intrinsically linked to its metabolic activation.

The proposed metabolic pathway involves the reductive cleavage of the azo bond to form
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aniline and 2,4-diaminotoluene (2,4-DAT). This reduction can be carried out by intestinal

microflora and liver azoreductases.

2,4-Diaminoazobenzene Metabolic Activation
(Azo Reduction)

Aniline

2,4-Diaminotoluene (2,4-DAT)

Click to download full resolution via product page

Metabolic reduction of 2,4-Diaminoazobenzene.

Following its formation, 2,4-diaminotoluene undergoes further metabolic activation, primarily

through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxy-2,4-diaminotoluene.

This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to

form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA,

forming DNA adducts. These adducts can lead to mutations in critical genes, such as

oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.
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Proposed mechanism of 2,4-DAT-induced carcinogenicity.

Experimental Protocols
Ames Test (General Protocol)
The following is a generalized protocol for the Salmonella typhimurium reverse mutation assay

(Ames test) used to assess the mutagenicity of chemicals.
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Start

Prepare overnight cultures of
Salmonella typhimurium strains (e.g., TA98, TA100)

Mix bacteria, test compound, and S9 mix (or buffer)
in molten top agar

Prepare test compound dilutions Prepare S9 mix for metabolic activation

Pour mixture onto minimal glucose agar plates

Incubate plates at 37°C for 48-72 hours

Count revertant colonies

Analyze data for a dose-dependent increase in revertants

End

Click to download full resolution via product page

Generalized workflow for the Ames test.

Key Steps:
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Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to

simulate mammalian metabolism.

Exposure: The bacterial strains are exposed to various concentrations of the test substance

with and without the S9 mix.

Plating: The treated bacteria are plated on a minimal medium lacking histidine.

Incubation: Plates are incubated for 2-3 days to allow revertant colonies to grow.

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay (General Protocol)
The following outlines a general protocol for a two-year rodent carcinogenicity bioassay.
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Start

Select animal model (e.g., F344 rats, B6C3F1 mice)

Determine dose levels based on subchronic toxicity studies

Acclimatize animals to laboratory conditions

Administer test compound (e.g., in feed, by gavage)
for 2 years

Monitor animals for clinical signs of toxicity and tumor development

Perform complete gross necropsy at termination

Conduct histopathological examination of all organs

Statistically analyze tumor incidence data

End

Click to download full resolution via product page

Generalized workflow for a rodent carcinogenicity bioassay.
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Key Components:

Test Animals: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

Dose Levels: At least two dose levels and a concurrent control group are used. The highest

dose is typically the maximum tolerated dose (MTD).

Duration: The standard duration is 24 months.

Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in

various organs. A thorough histopathological examination is crucial.

Conclusion
The available evidence strongly suggests that 2,4-Diaminoazobenzene poses a carcinogenic

risk, primarily through its metabolic conversion to the known animal carcinogen, 2,4-

diaminotoluene. While comprehensive toxicological data on the parent compound is not fully

available in the public domain, its classification as a suspected mutagen and the clear

carcinogenic activity of its primary metabolite warrant a high degree of caution. Researchers,

scientists, and drug development professionals should handle 2,4-Diaminoazobenzene with

appropriate safety measures and consider its potential for genotoxicity and carcinogenicity in

any application. Further research to fill the existing data gaps on the parent compound's

chronic toxicity and carcinogenicity is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile and Carcinogenicity of 2,4-
Diaminoazobenzene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1211170#toxicological-profile-and-
carcinogenicity-of-2-4-diaminoazobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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